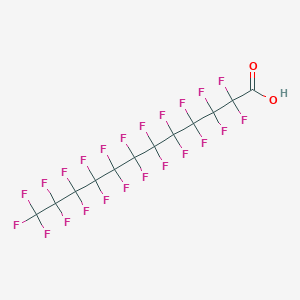

ペルフルオロドデカン酸

概要

説明

Perfluorododecanoic acid is a fluoroalkanoic acid that is dodecanoic acid in which all of the hydrogens attached to carbon atoms are replaced by fluorines. It is a highly persistent, bioaccumulative breakdown product of stain- and grease-proof coatings on food packaging, soft furnishings and carpets. It has a role as an environmental contaminant. It is functionally related to a dodecanoic acid.

科学的研究の応用

免疫毒性学

免疫応答の変化を調査する: PFDoAの免疫系への影響は、毒性学的研究の対象となっています。 PFDoAは、カスパーゼ-1の活性化を阻害し、インフラマソームの集合を抑制することで免疫応答に影響を与えることが判明しており、その結果、重要なサイトカインおよび免疫機能マーカーの発現が低下します . このことから、PFDoAは、偏向した免疫機能とその関連する病態を研究するための貴重な物質となります .

環境科学

環境汚染物質研究におけるPFDoA: 持久性環境汚染物質として、PFDoAは分解に対する抵抗性があり、さまざまな生物に生物蓄積されるため、環境研究において重要な化学物質となっています。 PFDoAは、生態系における汚染物質の持続性と長期的な影響を調べるためのモデル化合物として役立ちます .

薬理学

認知および生殖の健康研究: 薬理学的研究では、PFDoAは、認知および生殖の健康への影響を調べるために使用されてきました。 研究によると、PFDoAは、成体ラットにおいて認知障害を引き起こし、精巣機能に影響を与える可能性があり、このような化学物質への環境曝露による健康リスクの可能性を示しています .

分析化学

分析方法開発における役割: PFDoAのユニークな特性は、分析化学において、新しい分析方法の開発のために活用されています。 PFDoAは、安定性と熱や化学物質に対する抵抗性があるため、持続性有機汚染物質の電気化学的ミネラル化を研究するのに適した候補となります .

材料科学

材料コーティングにおける用途: 材料科学では、PFDoAは、家具、包装、繊維など、さまざまな材料向けの汚れや油汚れ防止コーティングの開発に使用されてきました。 PFDoAの疎水性と疎油性という特性は、油、汚れ、油脂、水に強い保護コーティングを作成するために役立ちます .

作用機序

Target of Action

Perfluorodecanoic acid (PFDA) is a type of perfluoroalkyl acid (PFAA) that primarily targets the liver . It has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14, in mouse liver . In addition, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .

Mode of Action

PFDA’s mode of action involves its interaction with its primary targets, leading to changes in the body. It inhibits peroxisomal β-oxidation, a crucial metabolic process for energy production from fatty acids, and is associated with DNA damage . Furthermore, PFDA can influence the contents and activity of the biomolecules: GSH, MDA, SOD, CAT, and GPx .

Biochemical Pathways

PFDA affects several biochemical pathways. It inhibits peroxisomal β-oxidation, a crucial metabolic process for energy production from fatty acids . This inhibition can lead to an accumulation of fatty acids in the body, potentially leading to various health issues. Additionally, PFDA has been shown to affect the antioxidative defense system in erythrocytes (red blood cells) .

Pharmacokinetics

The biological half-lives (t 1/2) of perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), major contaminants in the environment, were calculated to be 3.5 and 8.5 years in humans, respectively . This suggests that PFDA, being a similar compound, may also have a long half-life in the human body.

Result of Action

The primary result of PFDA’s action is its potential toxicity. It has a relatively high toxicity and can promote tumor growth . Furthermore, PFDA decreases the viability of PC12 cells when used at a concentration of 100 µM. It also increases reactive oxygen species (ROS) and malondialdehyde (MDA) levels and reduces the mitochondrial membrane potential in PC12 cells .

Action Environment

It is persistent in the environment due to its resistance to hydrolysis, photolysis, and biodegradation . Exposure to PFDA can occur via inhalation of indoor and outdoor air, ingestion of drinking water and food, and dermal contact with PFDA-containing products . Environmental factors such as the presence of PFDA in water or soil can lead to its uptake by plants, potentially leading to exposure and accumulation of PFDA in humans and other organisms .

Safety and Hazards

PFDA is harmful if inhaled, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer and may damage fertility or the unborn child . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes .

将来の方向性

Given the stability of long-chain PFAAs in the human body, these chemicals might cause considerable public health problems . The toxic effects of PFAAs have been previously reported to include tumor induction, reproductive and developmental toxicity, endocrine disruption, neurotoxicity, and immunotoxicity . More research is needed to fully understand the mechanisms of action and the full range of health effects of PFDA .

生化学分析

Biochemical Properties

Perfluorododecanoic acid interacts with various biomolecules. It has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14 in mouse liver . In addition, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .

Cellular Effects

Perfluorododecanoic acid has been linked to health concerns, like other fluorosurfactants, leading to proposed restrictions on its use . It has a relatively high toxicity and can promote tumor growth . PFDA greatly affects the immune response . The expressions of IL-1β and IL-18 were both decreased after PFDA treatment .

Molecular Mechanism

The molecular mechanism of Perfluorododecanoic acid is not through a single target or a single pathway . Mechanistic investigations indicated that PFDA inhibited caspase-1 activation, and decreased the mRNA levels of NLRP1, NLRP3, and NLRC4; thus, suggesting that inflammasome assemblies were suppressed .

Temporal Effects in Laboratory Settings

In laboratory settings, male rats were exposed to 0, 0.05, 0.2, and 0.5 mg/kg/day of PFDA for 110 days . Nuclear magnetic resonance-based metabonomic analysis showed an increase in pyruvate, lactate, acetate, choline, and a variety of amino acids in the highest dose group .

Dosage Effects in Animal Models

The effects of Perfluorododecanoic acid vary with different dosages in animal models . For example, exposure to PFDA can disrupt the dopaminergic signaling, cholinergic system, and the central nervous system in zebrafish larvae .

Metabolic Pathways

Perfluorododecanoic acid is involved in various metabolic pathways. It has been shown to inhibit peroxisomal β-oxidation, a crucial metabolic process for energy production from fatty acids . Metabolomics results showed that PFDA exposure affected glutamine-related pathways, significantly altering glutathione and fatty acid oxidative metabolism .

Transport and Distribution

The transport and distribution of Perfluorododecanoic acid within cells and tissues are not well studied. It is known that PFDA is a persistent, bioaccumulative breakdown product of stain- and grease-proof coatings on food packaging, soft furnishings, and carpets .

Subcellular Localization

It is known that PFDA is a persistent, bioaccumulative breakdown product of stain- and grease-proof coatings on food packaging, soft furnishings, and carpets

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HF23O2/c13-2(14,1(36)37)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)35/h(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGONMQFMIYUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11F23COOH, C12HF23O2 | |

| Record name | Perfluoro-n-dodecanoic acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8031861 | |

| Record name | Perfluorododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-55-1 | |

| Record name | Perfluorododecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorododecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricosafluorododecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORODODECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6G1J7NM2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

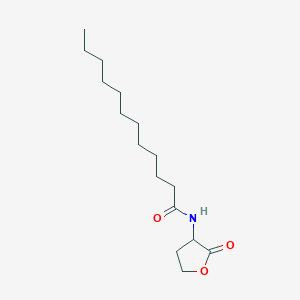

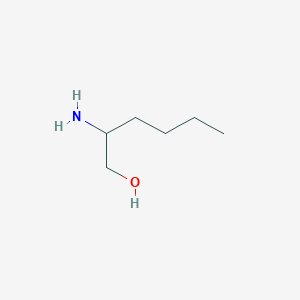

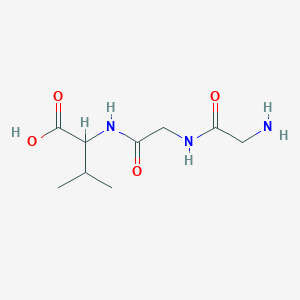

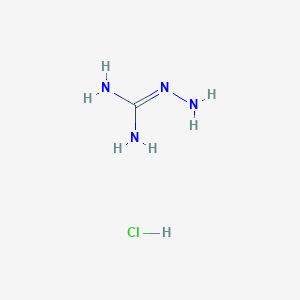

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

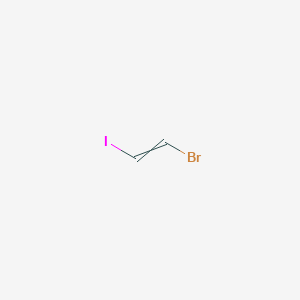

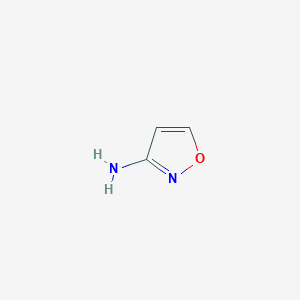

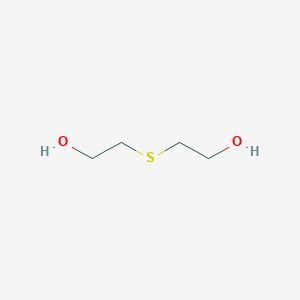

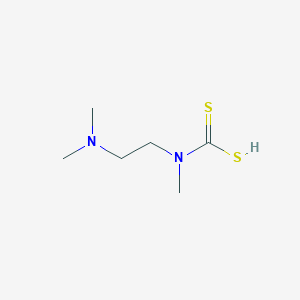

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B106078.png)